molecular formula C18H14Br2N4O2 B4374280 N~3~,N~5~-BIS(2-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(2-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4374280
M. Wt: 478.1 g/mol
InChI Key: RDAFHCJIUWYKGN-UHFFFAOYSA-N
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Description

N,N’-bis(2-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: is a synthetic organic compound characterized by the presence of bromine atoms on phenyl rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 2-bromobenzoyl chloride with 1-methyl-1H-pyrazole-3,5-dicarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Functionalized derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is explored for its use in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N,N’-bis(2-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its application.

Comparison with Similar Compounds

  • N,N’-bis(2-chlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
  • N,N’-bis(2-fluorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
  • N,N’-bis(2-iodophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Uniqueness: N,N’-bis(2-bromophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-N,5-N-bis(2-bromophenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N4O2/c1-24-16(18(26)22-14-9-5-3-7-12(14)20)10-15(23-24)17(25)21-13-8-4-2-6-11(13)19/h2-10H,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAFHCJIUWYKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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